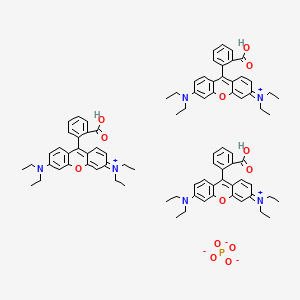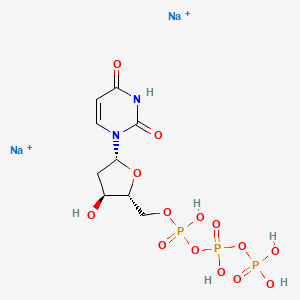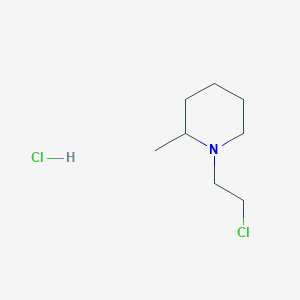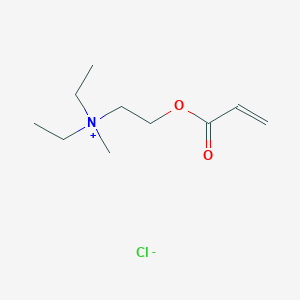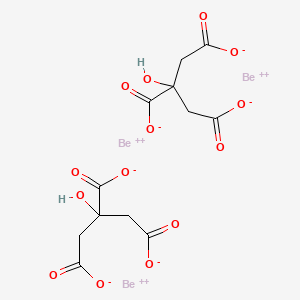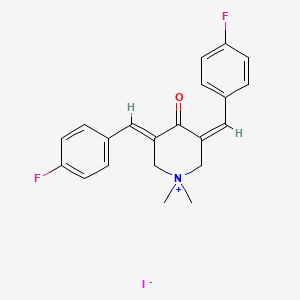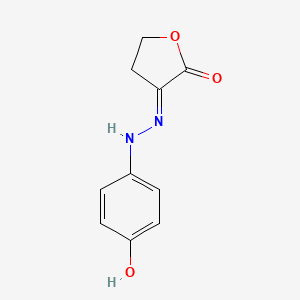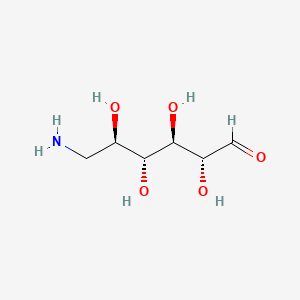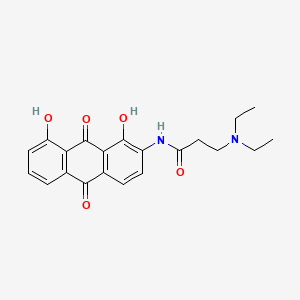
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracenyl Core: The anthracenyl core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the necessary hydroxyl and keto groups.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the anthracenyl derivative and a diethylamino-containing amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)-N-(9,10-dihydro-1,8-dihydroxy-9,10-dioxo-2-anthracenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to DNA: The planar structure of the anthracenyl core allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: A simpler derivative with similar structural features but lacking the diethylamino group.
Doxorubicin: An anthracycline antibiotic with a similar anthracenyl core, used as an anti-cancer drug.
Mitoxantrone: Another anthracenyl derivative with therapeutic applications in cancer treatment.
Eigenschaften
CAS-Nummer |
100495-89-4 |
|---|---|
Molekularformel |
C21H22N2O5 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(1,8-dihydroxy-9,10-dioxoanthracen-2-yl)propanamide |
InChI |
InChI=1S/C21H22N2O5/c1-3-23(4-2)11-10-16(25)22-14-9-8-13-18(20(14)27)21(28)17-12(19(13)26)6-5-7-15(17)24/h5-9,24,27H,3-4,10-11H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
ZOLQPFOQDOLBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




